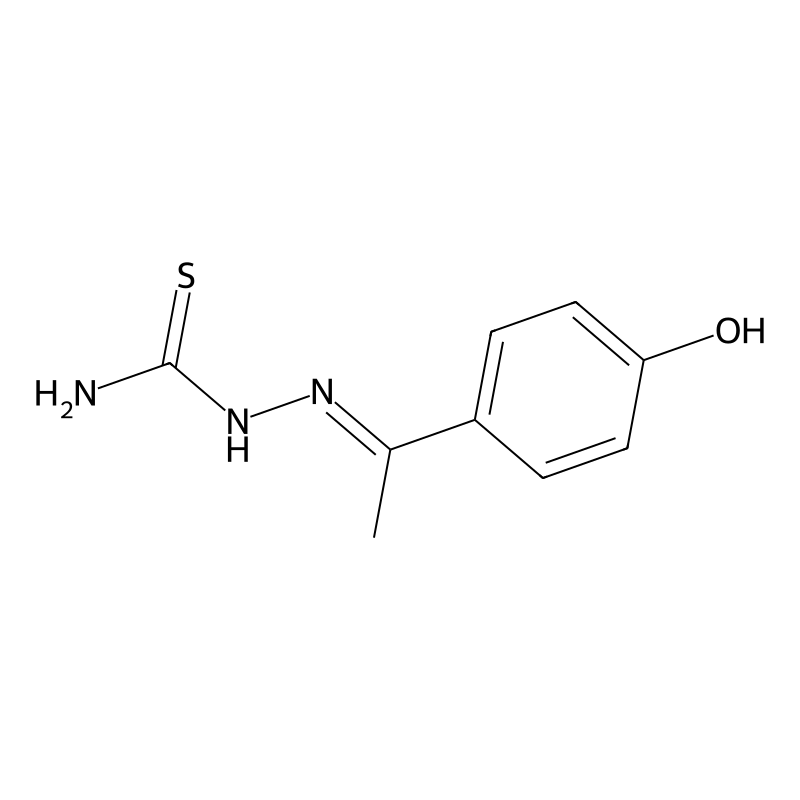

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. This compound is characterized by a thiosemicarbazone group attached to a 4-hydroxyphenyl ethanone moiety, which contributes to its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The molecular formula for this compound is C₉H₁₁N₃OS, and it has a molecular weight of 209.27 g/mol.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.

Major Products Formed- Oxidation: Sulfoxides and sulfones.

- Reduction: Thiosemicarbazide derivatives.

- Substitution: Esters or ethers of the phenolic hydroxyl group.

The biological activity of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone has been extensively studied:

- Antimicrobial Activity: Exhibits significant antibacterial and antiviral properties, making it a candidate for treating infections.

- Anticancer Properties: Demonstrates potential in inhibiting cancer cell growth by interfering with DNA synthesis and repair mechanisms. This action may lead to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition: It has shown effectiveness in inhibiting enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and cancer treatment .

The synthesis of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone typically involves the condensation of 4-hydroxyacetophenone with thiosemicarbazide. The reaction is generally carried out under acidic or neutral conditions, often using ethanol as a solvent. Refluxing the mixture for several hours ensures complete condensation.

Synthetic Route- Combine 4-hydroxyacetophenone and thiosemicarbazide in ethanol.

- Heat the mixture under reflux for several hours.

- Purify the resulting product through recrystallization or chromatography.

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone has various applications across different fields:

- Pharmaceuticals: Explored for its potential as an antimicrobial and anticancer agent.

- Coordination Chemistry: Used as a ligand to form metal complexes that may exhibit catalytic properties .

- Research: Investigated for its role in enzyme inhibition studies and molecular docking experiments to understand its interactions at the molecular level .

Studies have demonstrated that (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone interacts with various biological targets:

- Molecular Docking: Research indicates that this compound can effectively bind to enzymes like tyrosinase, stabilizing its conformation through hydrogen bonding and hydrophobic interactions with specific amino acids in the enzyme's active site .

- In Vitro Studies: Shown to affect cellular processes by inhibiting key enzymes involved in metabolic pathways critical for cancer cell survival .

Several compounds share structural similarities with (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone. These include:

- Thiosemicarbazones: A broader class known for similar biological activities.

- Hydroxyphenyl Derivatives: Compounds containing hydroxyphenyl groups that exhibit various biological effects.

Unique Features

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone stands out due to its unique combination of a hydroxyphenyl group and a thiosemicarbazone moiety. This combination enhances its ability to form metal complexes and provides a diverse range of biological activities not found in simpler derivatives.

List of Similar Compounds- (1E)-1-(2-Pyrazinyl)ethanone thiosemicarbazone

- (1E)-1-(3-Hydroxyphenyl)ethanone thiosemicarbazone

- (1E)-1-(2-Hydroxyphenyl)ethanone thiosemicarbazone

These compounds are also evaluated for their biological activities but may differ in their specific interactions and efficacy profiles compared to (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone .